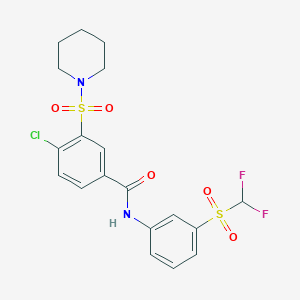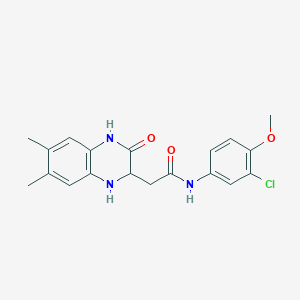
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide, or 4-Cl-DFPP, is an organic compound belonging to the class of benzamides. It is a white, crystalline solid that is soluble in water and has a melting point of 130-132 °C. 4-Cl-DFPP is a potent inhibitor of serine proteases, and has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-Cl-DFPP has been used in a variety of scientific research applications. It has been used as a potent inhibitor of serine proteases, and has been used in drug development to inhibit the enzyme thrombin, which is involved in the clotting of blood. It has also been used in biochemistry to study the structure and function of proteins, and in pharmacology to study the effect of drugs on biological systems.
Mecanismo De Acción
4-Cl-DFPP acts as a competitive inhibitor of serine proteases. It binds to the active site of the enzyme, blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, and thus inhibits its activity.
Biochemical and Physiological Effects
4-Cl-DFPP has been shown to inhibit the activity of several serine proteases, including thrombin, chymotrypsin, trypsin, and elastase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. For example, inhibition of thrombin can lead to decreased blood clotting, while inhibition of elastase can lead to decreased degradation of elastin, a protein found in connective tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cl-DFPP has several advantages when used in laboratory experiments. It is highly soluble in water, making it easy to dissolve and use in solution. It is also relatively stable, with a melting point of 130-132 °C, and has a high degree of selectivity for its target enzyme. However, 4-Cl-DFPP can be toxic in high concentrations, and should be used with caution in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-Cl-DFPP. These include further investigation into its mechanism of action, as well as its potential applications in drug development. Additionally, further research could be conducted into its effects on other serine proteases, as well as its potential effects on other biological systems. Finally, further research could be conducted into the development of more selective and potent inhibitors of serine proteases, based on the structure of 4-Cl-DFPP.
Métodos De Síntesis
4-Cl-DFPP can be synthesized in two steps. First, 4-chloro-3-(piperidine-1-sulfonyl)benzamide is synthesized by reacting 4-chlorobenzamide and piperidine-1-sulfonyl chloride in an aqueous solution. The reaction is then followed by the addition of 3-difluoromethanesulfonylphenyl chloride to the piperidine-1-sulfonyl group, forming 4-Cl-DFPP.
Propiedades
IUPAC Name |
4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O5S2/c20-16-8-7-13(11-17(16)31(28,29)24-9-2-1-3-10-24)18(25)23-14-5-4-6-15(12-14)30(26,27)19(21)22/h4-8,11-12,19H,1-3,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOHMJHAWUAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-7-yl}acetate](/img/structure/B6420514.png)
![12-butyl-13-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6420529.png)
![methyl 2-[4-(4-tert-butylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6420537.png)
![ethyl 4-(4-fluorophenyl)-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B6420542.png)
![12-butyl-13-[(4-ethoxyphenyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6420544.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420549.png)
![2-(2-{[(5E)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6420562.png)
![(5Z)-3-[(furan-2-yl)methyl]-5-({2-[(2-methoxyethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420566.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6420589.png)
![(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6420590.png)
![4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6420601.png)
![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)